molecular formula C21H25ClN2O B12455638 1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B12455638
M. Wt: 356.9 g/mol
InChI Key: FHHVFFZEBTUHFQ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the piperidine ring with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the 2-phenylethyl group: This can be done through a nucleophilic substitution reaction using 2-phenylethylamine and a suitable leaving group on the piperidine ring.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It might interact with receptors or enzymes in the body, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxylate
  • 1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxylic acid
  • 1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxylamide

Uniqueness

1-(2-chlorobenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide may have unique properties compared to similar compounds due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)16-24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25)

InChI Key

FHHVFFZEBTUHFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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